REACTION_CXSMILES
|
[I:1][C:2]1[N:6]2[CH:7]=[CH:8][C:9]([C:11]([NH:13][NH2:14])=[O:12])=[CH:10][C:5]2=[N:4][CH:3]=1.[CH2:15](C(CC)(CC)C([O-])([O-])[O-])[CH3:16]>OS(O)(=O)=O>[I:1][C:2]1[N:6]2[CH:7]=[CH:8][C:9]([C:11]3[O:12][C:15]([CH3:16])=[N:14][N:13]=3)=[CH:10][C:5]2=[N:4][CH:3]=1
|
Name
|
3-Iodo-imidazo[1,2-a]pyridine-7-carboxylic acid hydrazide
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
IC1=CN=C2N1C=CC(=C2)C(=O)NN
|
Name
|
triethylorthoacetate
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C([O-])([O-])[O-])(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
solid was filtered off
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CN=C2N1C=CC(=C2)C=2OC(=NN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.165 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |